REACTION_CXSMILES
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[O-2].[Mg+2:2].[C:3]1([OH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>>[C:3]1([O-:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Mg+2:2].[C:3]1([O-:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,3.4.5|
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Name
|
|
Quantity
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80 g
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Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
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Name
|
|
Quantity
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282 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
calcined at 550° C.
|
Type
|
ADDITION
|
Details
|
mixed at 150° C. for 16 hours
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Duration
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16 h
|
Type
|
CUSTOM
|
Details
|
Phenol was thoroughly removed by vacuum evaporation
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)[O-].[Mg+2].C1(=CC=CC=C1)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |